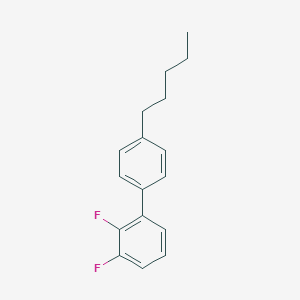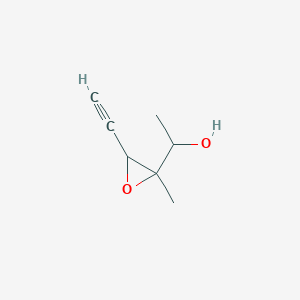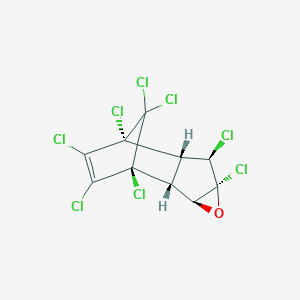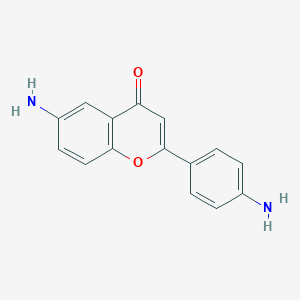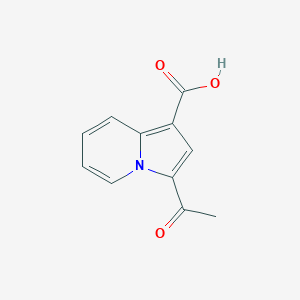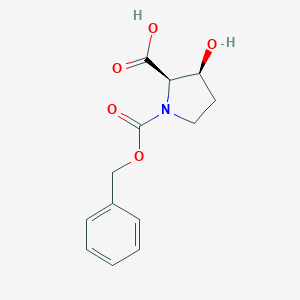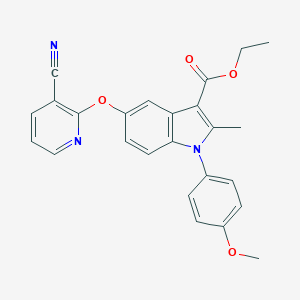
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate, also known as JNJ-5207852, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. In addition, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate is its versatility as a research tool. It has been used in a wide range of studies, from basic research on the mechanisms of inflammation and cancer to preclinical studies on potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to use in certain assays. In addition, it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate. One area of interest is the development of more efficient and scalable synthesis methods. Another area of interest is the identification of new therapeutic applications for this compound, such as its potential as a treatment for neurodegenerative diseases. In addition, there is ongoing research on the mechanism of action of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate, which could lead to the development of more targeted and effective therapies.
Méthodes De Synthèse
The synthesis of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been reported in several research articles. The most common method involves the reaction of 2-methyl-1-(4-methoxyphenyl)indole-3-carboxylic acid with 3-cyanopyridine-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to yield the final product.
Applications De Recherche Scientifique
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as a treatment for various types of cancer, including breast cancer, ovarian cancer, and prostate cancer. In addition, it has been shown to be effective in treating inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders.
Propriétés
Numéro CAS |
134826-49-6 |
|---|---|
Nom du produit |
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate |
Formule moléculaire |
C25H21N3O4 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C25H21N3O4/c1-4-31-25(29)23-16(2)28(18-7-9-19(30-3)10-8-18)22-12-11-20(14-21(22)23)32-24-17(15-26)6-5-13-27-24/h5-14H,4H2,1-3H3 |
Clé InChI |
NOUMSOVEYWUNPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)OC)C |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)OC)C |
Synonymes |
5-(3-Cyano-pyridin-2-yloxy)-1-(4-methoxy-phenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



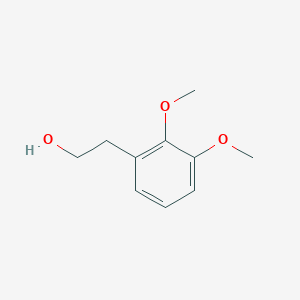
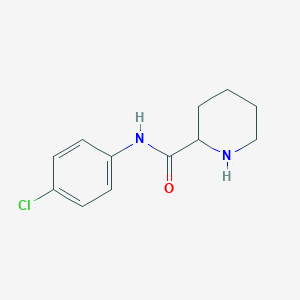
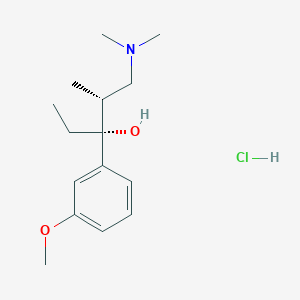
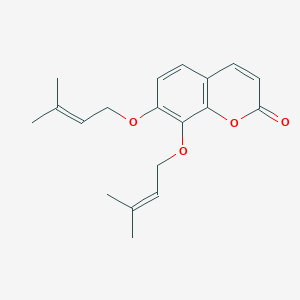
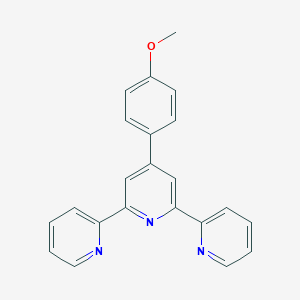
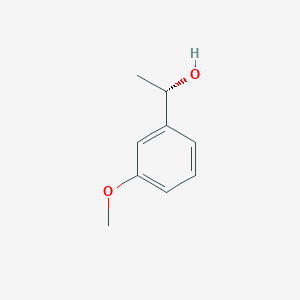

![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)
